

Technical Guide: Spectroscopic and Synthetic Overview of **tert-Butyl 2-methylaziridine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 2-methylaziridine-1-carboxylate*

Cat. No.: B186199

[Get Quote](#)

Document ID: TGS-BMA-251226-01 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of public scientific literature and databases did not yield a complete, experimentally-derived spectroscopic dataset for **tert-butyl 2-methylaziridine-1-carboxylate**. The spectroscopic data presented herein is therefore predicted based on standard chemical principles and analysis of analogous structures. This guide is intended to provide researchers with the expected spectral characteristics for identification and a framework for experimental synthesis and analysis.

Introduction

tert-Butyl 2-methylaziridine-1-carboxylate is a chiral heterocyclic compound of significant interest in synthetic and medicinal chemistry. The molecule features a strained three-membered aziridine ring, which serves as a versatile synthetic handle for the introduction of nitrogen-containing functionalities. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, which modulates its reactivity and provides a stable, yet readily cleavable, protecting group essential for multi-step synthesis. The methyl group at the C2 position introduces a stereocenter, making the (R) and (S) enantiomers valuable chiral building blocks for the asymmetric synthesis of complex molecules, including pharmaceutical intermediates.^[1] Its molecular formula is C₈H₁₅NO₂, with a molecular weight of approximately 157.21 g/mol .^[1]

This technical guide provides an overview of the predicted spectroscopic data for **tert-butyl 2-methylaziridine-1-carboxylate**, a representative synthetic protocol, and standard methodologies for its spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **tert-butyl 2-methylaziridine-1-carboxylate** based on established principles of NMR, IR, and Mass Spectrometry.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5 - 2.7	Multiplet	1H	CH (Aziridine Ring)
~2.1 - 2.2	Doublet of Doublets	1H	CH ₂ (Aziridine Ring, trans)
~1.8 - 1.9	Doublet of Doublets	1H	CH ₂ (Aziridine Ring, cis)
~1.45	Singlet	9H	C(CH ₃) ₃ (Boc Group)

| ~1.2 - 1.3 | Doublet | 3H | CH-CH₃ (Methyl Group) |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~160 - 162	C=O (Carbamate)
~80 - 82	C(CH ₃) ₃ (Boc Group)
~35 - 38	CH (Aziridine Ring)
~32 - 35	CH ₂ (Aziridine Ring)
~28.0	C(CH ₃) ₃ (Boc Group)

| ~15 - 18 | CH-CH₃ (Methyl Group) |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands (Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2975 - 2930	Strong	C-H Stretch (Aliphatic)
~1700 - 1720	Strong	C=O Stretch (Carbamate)
~1365	Strong	C-H Bend (t-Butyl)
~1250	Strong	C-N Stretch (Aziridine/Carbamate)

| ~1160 | Strong | C-O Stretch (Ester) |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (ESI-MS)

m/z	Ion	Notes
158.1176	[M+H]⁺	Calculated for C₈H₁₆NO₂⁺
180.1000	[M+Na] ⁺	Calculated for C ₈ H ₁₅ NO ₂ Na ⁺
102.0862	[M-C ₄ H ₉ +H] ⁺	Fragment corresponding to loss of the tert-butyl group.

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation fragment. |

Experimental Protocols

The following sections detail a representative synthesis of chiral **tert-butyl 2-methylaziridine-1-carboxylate** and the standard procedures for acquiring the necessary spectroscopic data for its characterization.

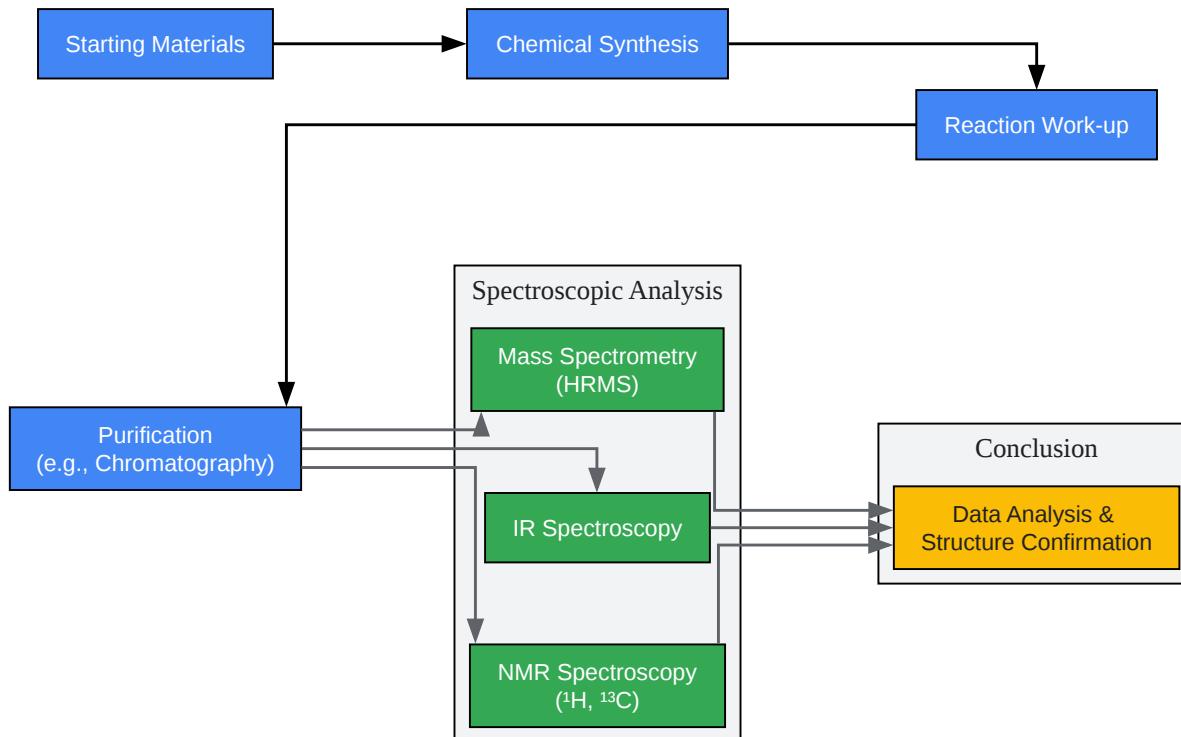
Synthesis Protocol

The asymmetric synthesis of **(R)-tert-butyl 2-methylaziridine-1-carboxylate** can be achieved via several routes. A common approach involves the cyclization of a protected amino alcohol derived from a chiral precursor.

Example Synthesis:

- Step 1: Boc-Protection of (R)-Alaninol: (R)-Alaninol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF). Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq) are added, and the mixture is stirred at room temperature for 12-18 hours. The solvent is removed under reduced pressure, and the resulting crude tert-butyl ((R)-1-hydroxypropan-2-yl)carbamate is purified by column chromatography.
- Step 2: Mesylation: The purified product from Step 1 (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0 °C for 2 hours.
- Step 3: Cyclization: A strong base such as sodium hydride (NaH, 1.5 eq) is carefully added to the reaction mixture at 0 °C. The reaction is allowed to slowly warm to room temperature

and stirred for 12 hours to facilitate the intramolecular cyclization.


- **Work-up and Purification:** The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, **(R)-tert-butyl 2-methylaziridine-1-carboxylate**, is purified by flash column chromatography on silica gel.

Spectroscopic Analysis Protocols

- **Nuclear Magnetic Resonance (NMR):** ^1H and ^{13}C NMR spectra are acquired on a 500 MHz (or higher) spectrometer. The purified compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.6 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard. Data is processed with standard Fourier transform software.
- **Infrared (IR) Spectroscopy:** An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film for analysis.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the spectrometer to obtain accurate mass data for the protonated ($[\text{M}+\text{H}]^+$) and sodiated ($[\text{M}+\text{Na}]^+$) molecular ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a target chemical compound like **tert-butyl 2-methylaziridine-1-carboxylate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (R)-tert-butyl 2-methylaziridine-1-carboxylate | 129319-91-1 [smolecule.com]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 2-methylaziridine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186199#spectroscopic-data-of-tert-butyl-2-methylaziridine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com